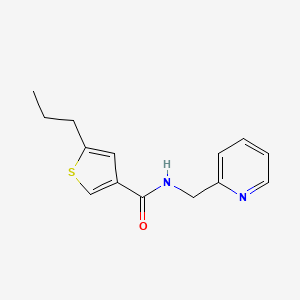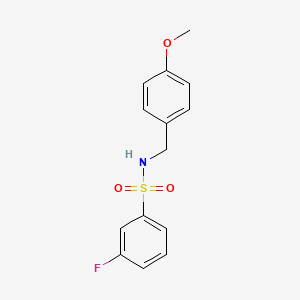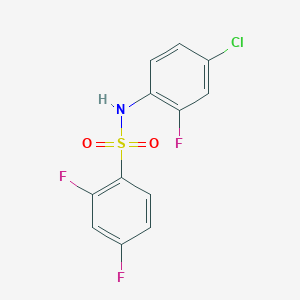![molecular formula C16H15BrF3N5O2S B10962130 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10962130.png)
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a thienopyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the coupling with the thienopyrimidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final coupling step may involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.
Substitution: The trifluoromethyl group and bromine atom make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could result in the replacement of the bromine atom with various nucleophiles.
Applications De Recherche Scientifique
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are known for their stability and bioactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as increased stability or specific reactivity.
Mécanisme D'action
The mechanism of action of 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrazole and thienopyrimidine moieties can interact with various active sites. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorobenzotrifluoride: Similar in structure due to the presence of the trifluoromethyl group and bromine atom.
4-Trifluoromethyl-2,3,5,6-tetrafluorobromobenzene: Another compound with a trifluoromethyl group and bromine atom, but with additional fluorine atoms.
Uniqueness
What sets 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide apart is its combination of the trifluoromethyl group with the pyrazole and thienopyrimidine moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C16H15BrF3N5O2S |
|---|---|
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C16H15BrF3N5O2S/c1-6-5-10-14(28-6)21-9(4)25(15(10)27)23-13(26)8(3)24-7(2)11(17)12(22-24)16(18,19)20/h5,8H,1-4H3,(H,23,26) |
Clé InChI |
ZFZDEGLELSUEJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C(C)N3C(=C(C(=N3)C(F)(F)F)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10962047.png)

![3-(4-chlorobenzyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10962064.png)
![3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10962072.png)
![4-[(3-Chloro-2-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B10962079.png)
![4,5-Dimethyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxamide](/img/structure/B10962093.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10962100.png)

![3-(4-chlorobenzyl)-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10962107.png)
![1-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10962114.png)
![2-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B10962118.png)
![N-{[1,3,3-trimethyl-5-(propanoylamino)cyclohexyl]methyl}propanamide](/img/structure/B10962119.png)


